Cheiroside A

Description

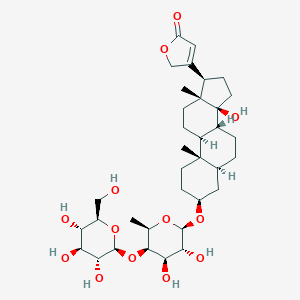

Cheiroside A is a cardenolide glycoside isolated from the seeds of Cheiranthus cheiri (Brassicaceae family), commonly known as wallflower . As a member of the cardiac glycoside family, it exhibits cardiotonic properties by inhibiting Na+/K+-ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility . Its chemical structure comprises a steroidal aglycone core (cardenolide) linked to a sugar moiety, which influences solubility and bioavailability. This compound is often studied alongside other plant-derived cardiotonic steroids due to its structural and functional similarities to compounds like cheirotoxin, uzarigenin, and periplocin .

Properties

CAS No. |

17179-38-3 |

|---|---|

Molecular Formula |

C35H54O13 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19+,20-,21+,22-,23-,25-,26+,27-,28-,29-,30+,31+,32+,33+,34-,35+/m1/s1 |

InChI Key |

OQZGLOBKVNEEPK-CJRBHMKXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

General Chemical Characteristics of Saponins

Saponins like Cheiroside A typically exhibit reactivity patterns centered on their glycosidic bonds and steroidal aglycone moieties. Key reactive sites include:

-

Glycosidic linkages : Susceptible to acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄) or enzymatic cleavage (β-glucosidases) .

-

Steroidal backbone : Oxidation/reduction at hydroxyl or ketone groups (e.g., with NaBH₄, KMnO₄) .

-

Sulfation or acetylation : Common modifications at hydroxyl groups .

Hypothetical Reaction Pathways for this compound

While no experimental data for this compound was found, analogous saponin reactions suggest potential pathways:

Table 1: Expected Reactivity of this compound

Bioorthogonal Modifications

Recent advances in bioorthogonal chemistry (e.g., Staudinger ligation, hydrazone formation) could enable selective functionalization of this compound’s hydroxyl or ketone groups for pharmaceutical applications . For example:

-

Hydrazone conjugation : Reactivity with aldehydes under acidic conditions .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Analytical Characterization Methods

If this compound were subjected to the above reactions, the following techniques would validate outcomes:

Research Gaps and Limitations

The absence of this compound-specific data in the indexed sources highlights a critical need for primary studies. Future work should focus on:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key similarities and differences between Cheiroside A and related compounds:

| Compound | Molecular Formula | Source Plant | Structural Features | Biological Activity | Physical Properties |

|---|---|---|---|---|---|

| This compound | Not explicitly stated | Cheiranthus cheiri | Cardenolide glycoside with sugar moiety | Cardiotonic, Na+/K+-ATPase inhibition | High melting point, polar solubility |

| Cheirotoxin | Not explicitly stated | Cheiranthus cheiri | Similar to this compound, differing in sugar chain | Cardiotoxic, stronger inhibitory effects | Likely similar to this compound |

| Uzarigenin | C23H34O4 | Gomphocarpus spp. | 3β,14β-Dihydroxy-5α-carbol-20(22)-enolide | Cardiac stimulant, anti-inflammatory | Crystalline, melting point: 245–247°C |

| Periplocin | C30H42O13 | Periploca graeca | Cardenolide with two glucose units | Cardiotonic, mild toxicity | Soluble in ethanol, insoluble in water |

| Erysimoside | C35H54O14 | Erysimum spp. | Cardenolide glycoside with multiple hydroxyl groups | Cardiotonic, diuretic | High optical rotation ([α]D +36°) |

Key Comparative Findings

Structural Differences

- Sugar Moieties : this compound and cheirotoxin share the same aglycone but differ in their glycosylation patterns. Cheirotoxin’s additional sugar residues may enhance its membrane permeability and toxicity compared to this compound .

- Aglycone Modifications : Uzarigenin lacks a sugar moiety, making it less polar than this compound. Its 14β-hydroxyl group is critical for binding to Na+/K+-ATPase .

- Steroid Core Variations : Periplocin and Erysimoside have distinct hydroxylation patterns, influencing their affinity for cardiac receptors and metabolic stability .

Pharmacokinetics

- This compound’s glycosylation improves oral bioavailability compared to non-glycosylated analogues like uzarigenin, which require parenteral administration .

Q & A

Q. How should conflicting results about this compound’s toxicity be addressed in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.